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Introduction
BMS-986235, also known as LAR-1219, is a selective and orally active small molecule agonist

of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor that plays

a critical role in the resolution of inflammation.[3][4] By activating FPR2, BMS-986235 promotes

pro-resolving pathways, including inhibiting neutrophil chemotaxis and stimulating macrophage

phagocytosis, which are key processes in clearing inflammatory debris and promoting tissue

repair.[5] Preclinical studies have demonstrated its potential in mitigating the adverse cardiac

remodeling that leads to heart failure following myocardial infarction. This technical guide

provides a comprehensive overview of the preclinical pharmacology of BMS-986235, detailing

its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary
In Vitro Activity
BMS-986235 is a potent and selective agonist of both human and murine FPR2, with

significantly lower activity at the related FPR1. Its in vitro activity is summarized in the table

below.
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Parameter Species Value Assay Description

EC50 Human (hFPR2) 0.41 nM

G-protein

activation/agonist

activity

EC50 Mouse (mFPR2) 3.4 nM

G-protein

activation/agonist

activity

EC50 Human (hFPR1) 2800 nM

G-protein

activation/agonist

activity

IC50 Human HL-60 cells 57 nM

Inhibition of neutrophil

migration

(chemotaxis)

EC50
Mouse peritoneal

macrophages
2 nM

Induction of

phagocytosis of

zymosan particles

In Vivo Efficacy in a Mouse Model of Myocardial
Infarction
Oral administration of BMS-986235 has shown significant cardioprotective effects in a murine

model of myocardial infarction induced by permanent ligation of the left anterior descending

(LAD) coronary artery.
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Animal Model Dosage Administration Key Findings

Male C57BL/6 mice 0.3 mg/kg
Daily oral gavage for

24 days

Attenuated left

ventricular (LV)

chamber remodeling

after myocardial

infarction (MI).

Reduced infarct length

by 39% compared to

vehicle.

Pharmacokinetic Profile in Mice
The pharmacokinetic properties of BMS-986235 have been characterized in male BALB/cCrSlc

mice following a single oral dose.

Parameter Value Unit

Dose 1 mg/kg

Cmax 160 nmol/L

T1/2 0.68 hours

AUC0-inf 120 nmol/L·h

Bioavailability (BA) 24 %

Mechanism of Action and Signaling Pathways
BMS-986235 exerts its therapeutic effects by activating FPR2, a Gi protein-coupled receptor.

This activation initiates a cascade of intracellular signaling events that collectively promote the

resolution of inflammation.

FPR2 Signaling Cascade
The binding of BMS-986235 to FPR2 leads to the dissociation of the heterotrimeric G protein

into its Gαi and Gβγ subunits. These subunits then modulate the activity of downstream

effectors, resulting in a series of cellular responses aimed at resolving inflammation. A key
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aspect of this signaling is the recruitment of β-arrestin, which can lead to receptor

desensitization but also initiate G protein-independent signaling pathways. Studies have shown

that BMS-986235 is biased away from β-arrestin recruitment and trafficking pathways, while

favoring cAMP inhibition and ERK1/2 phosphorylation. This biased agonism may contribute to

its sustained therapeutic effects.
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FPR2 Signaling Pathway of BMS-986235

Experimental Protocols
Murine Model of Myocardial Infarction (LAD Ligation)
This in vivo model is crucial for evaluating the cardioprotective effects of BMS-986235.

Objective: To induce a reproducible myocardial infarction in mice to study the effects of

therapeutic interventions on cardiac remodeling and function.

Protocol:

Anesthesia and Intubation: Mice are anesthetized, and endotracheal intubation is performed

to allow for mechanical ventilation.
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Thoracotomy: A left thoracotomy is performed to expose the heart.

LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with

a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left

ventricle.

Closure: The chest cavity is closed in layers, and the animal is allowed to recover.

Drug Administration: BMS-986235 or vehicle is administered orally at the specified dose and

frequency.

Functional and Histological Analysis: At the end of the treatment period, cardiac function is

assessed by echocardiography, and the hearts are harvested for histological analysis to

determine infarct size and fibrosis.
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Workflow for the Murine LAD Ligation Model
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In Vitro Neutrophil Chemotaxis Assay
This assay quantifies the ability of BMS-986235 to inhibit the migration of neutrophils towards a

chemoattractant.

Objective: To assess the inhibitory effect of BMS-986235 on neutrophil chemotaxis.

Protocol:

Neutrophil Isolation: Neutrophils are isolated from fresh human or mouse blood.

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous

membrane is used. The lower chamber is filled with a chemoattractant (e.g., fMLP), and the

upper chamber contains isolated neutrophils pre-incubated with different concentrations of

BMS-986235 or vehicle.

Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane

towards the chemoattractant.

Quantification: The number of migrated cells in the lower chamber is quantified, typically by

cell counting or using a fluorescent dye.

Data Analysis: The percentage inhibition of chemotaxis by BMS-986235 is calculated relative

to the vehicle control.

In Vitro Macrophage Phagocytosis Assay
This assay measures the capacity of BMS-986235 to enhance the phagocytic activity of

macrophages.

Objective: To evaluate the effect of BMS-986235 on macrophage phagocytosis.

Protocol:

Macrophage Culture: Peritoneal macrophages are harvested from mice or a macrophage

cell line is used.

Treatment: Macrophages are treated with various concentrations of BMS-986235 or vehicle.
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Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles) are

added to the macrophage culture.

Incubation: The cells are incubated to allow for phagocytosis of the particles.

Quantification: The uptake of fluorescent particles by macrophages is quantified using flow

cytometry or fluorescence microscopy.

Data Analysis: The increase in phagocytosis induced by BMS-986235 is determined relative

to the vehicle control.

G Protein Activation Assay (GTPγS Binding Assay)
This assay directly measures the activation of G proteins upon agonist binding to the FPR2

receptor.

Objective: To determine the potency and efficacy of BMS-986235 in activating G proteins via

FPR2.

Protocol:

Membrane Preparation: Cell membranes expressing FPR2 are prepared from a suitable cell

line.

Assay Reaction: The membranes are incubated with increasing concentrations of BMS-
986235 in the presence of [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

Binding: Agonist-induced activation of FPR2 leads to the exchange of GDP for [35S]GTPγS

on the Gα subunit.

Separation and Detection: The membrane-bound [35S]GTPγS is separated from the

unbound nucleotide, and the radioactivity is measured using a scintillation counter.

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of

BMS-986235 to determine the EC50 value.

β-Arrestin Recruitment Assay
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This assay measures the recruitment of β-arrestin to the activated FPR2, providing insights into

receptor desensitization and biased signaling.

Objective: To quantify the recruitment of β-arrestin to FPR2 upon stimulation with BMS-986235.

Protocol:

Cell Line: A cell line co-expressing FPR2 and a β-arrestin fusion protein (e.g., linked to a

reporter enzyme or fluorescent protein) is used.

Treatment: The cells are treated with a range of concentrations of BMS-986235.

Recruitment: Agonist binding to FPR2 induces the recruitment of the β-arrestin fusion protein

to the receptor.

Detection: The interaction between FPR2 and β-arrestin is detected by measuring the

reporter signal (e.g., luminescence or fluorescence).

Data Analysis: The signal is plotted against the agonist concentration to generate a dose-

response curve and determine the EC50 for β-arrestin recruitment.

Conclusion
The preclinical data for BMS-986235 strongly support its development as a novel therapeutic

agent for conditions driven by chronic or unresolved inflammation, particularly in the context of

cardiovascular disease. Its potent and selective activation of FPR2, coupled with a favorable

pharmacokinetic profile and demonstrated efficacy in a relevant animal model of heart failure,

highlights its pro-resolving mechanism of action. The detailed experimental protocols provided

in this guide offer a framework for further investigation and characterization of this and other

FPR2 agonists. The continued exploration of the nuanced signaling pathways engaged by

BMS-986235 will be crucial in fully elucidating its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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